Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride
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Overview
Description
Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride, often involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Hydrogenation of the piperidine ring.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other cyclic amines .
Scientific Research Applications
Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidinol, 1-butyl-4-cyclohexyl-, hydrochloride can be compared with other piperidine derivatives such as:
Piperidinone: A related compound with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure.
Condensed Piperidines: Compounds with additional fused rings.
These similar compounds share the piperidine core structure but differ in their functional groups and overall molecular architecture, leading to unique properties and applications.
Properties
CAS No. |
63938-84-1 |
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Molecular Formula |
C12H24ClNO |
Molecular Weight |
233.78 g/mol |
IUPAC Name |
4-cyclohexyl-1-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H23NO.ClH/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11;/h11,14H,2-10H2,1H3;1H |
InChI Key |
DLTCOOCETROEDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2CCCCC2)O.Cl |
Origin of Product |
United States |
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